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Compound of Interest
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Cat. No.: B106055

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic
routes for producing bis(2-hydroxyethyl)sulfide, also known as thiodiglycol. This key industrial
chemical serves as a versatile building block in the synthesis of a wide array of organic
compounds, including dispersants, plasticizers, and rubber accelerators.[1][2] It also finds
applications as a polar protic solvent in dyeing textiles and in some inks.[1][2] This guide details
the experimental protocols, reaction mechanisms, and quantitative data for the most common
and effective synthesis methodologies.

Synthesis from 2-Chloroethanol and Sodium Sulfide

The reaction of 2-chloroethanol with sodium sulfide is a well-established and widely used
method for the industrial production of thiodiglycol.[1][2] This method involves a nucleophilic
substitution reaction where the sulfide ion displaces the chloride ion from two molecules of 2-
chloroethanol.

Experimental Protocol

A detailed and reliable laboratory-scale procedure for this synthesis is provided by Organic
Syntheses.[3]

Materials and Equipment:

o 3-liter round-bottomed flask
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Mechanical stirrer

Reflux condenser

Thermometer

Apparatus for distillation under reduced pressure
20% aqueous solution of ethylene chlorohydrin
Crystalline sodium sulfide nonahydrate (NazS-9Hz20)
Concentrated hydrochloric acid

Absolute ethanol

Procedure:

In a 3-liter round-bottomed flask equipped with a mechanical stirrer, combine 1.5 kg (3.7
moles) of a 20% ethylene chlorohydrin solution and 750 g of water.[3]

With vigorous stirring, gradually add 493 g (2.05 moles) of crystalline sodium sulfide
nonahydrate. The rate of addition should be controlled to maintain the reaction temperature
between 30-35°C. This addition typically takes 40 to 60 minutes.[3]

After the addition is complete, continue stirring the solution for an additional 30 minutes.[3]

Replace the stirrer with a reflux condenser and a thermometer. Heat the flask on a steam
bath to raise the temperature of the liquid to 90°C and maintain it at 90-95°C for 45 minutes.

[3]

Cool the solution to 25°C and carefully neutralize it with concentrated hydrochloric acid,
using turmeric paper to test the pH. It is crucial not to make the solution acidic, as this can
lead to the formation of hazardous byproducts and reduce the yield.[3]

Filter the solution to remove any solid byproducts.
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» Concentrate the filtrate by distillation under reduced pressure (30-40 mm Hg) to remove the
water.[3]

o Extract the residue, consisting of thiodiglycol and sodium chloride, twice with 500-cc
portions of hot absolute alcohol.[3]

» Combine the alcohol extracts and remove the alcohol by distillation under reduced pressure.

[3]

e Heat the residue at 100°C under 30 mm Hg pressure for three hours to remove any
remaining volatile impurities. The crude product can be further purified by vacuum distillation.

[3]

Suantitative |

Parameter Value Reference
Yield (crude) 200-215¢g [3]
Yield (pure) 180-195 g (79-86%) [3]
Boiling Point 164-166°C at 20 mm Hg [3]
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Caption: Synthesis of Bis(2-hydroxyethyl)sulfide from 2-Chloroethanol.

Synthesis from Ethylene Oxide and Hydrogen
Sulfide

The reaction between ethylene oxide and hydrogen sulfide presents another major industrial
route for thiodiglycol synthesis. This method involves the ring-opening of two ethylene oxide
molecules by hydrogen sulfide. The reaction can be performed under various conditions,
including in the gas phase or, more commonly, in a liquid phase, often using the product itself
as a solvent.[4]

Experimental Protocols

This method, detailed in several patents, allows for high yields and rapid reaction times.[4]
Materials and Equipment:

o High-pressure reactor or autoclave

o Gas inlet for ethylene oxide and hydrogen sulfide

e Stirring mechanism

o Temperature and pressure controls

o Ethylene oxide

e Hydrogen sulfide

o Thiodiglycol (as solvent)

Procedure:

e Charge the high-pressure reactor with thiodiglycol to act as a solvent.

» Pressurize the reactor with hydrogen sulfide and ethylene oxide in a molar ratio of
approximately 1:2. The total pressure is typically maintained between 60 and 300 psi.[4]
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e Heat the reaction mixture to a temperature between 65 and 212°F (approximately 18 to
100°C).[4]

e Maintain the reaction under these conditions with continuous stirring. The reaction is typically
rapid.

e The reaction can be run as a continuous process where reactants are continuously fed into
the reactor and the product is continuously withdrawn.[4]

e The resulting product is of high purity, often exceeding 99%, and may not require extensive
purification.[4]

A more recent, greener approach utilizes a catalyst to facilitate the reaction at lower
temperatures and pressures.

Materials and Equipment:

e Tubular reactor

o Static mixer

o Gas-liquid separator

o Catalyst (e.g., activated carbon-supported alkali metal salt)
» Ethylene oxide

e Hydrogen sulfide

o Thiodiglycol (as solvent)

Procedure:

e Pack the tubular reactor with the catalyst.

« Introduce ethylene oxide and hydrogen sulfide, with a slight excess of ethylene oxide (molar
ratio of Hz2S to ethylene oxide of 1:2 to 1:2.3), into the reactor at a temperature between 0-
40°C and at atmospheric pressure.[5]
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The reactants are mixed using a static mixer before entering the reactor.

The reaction proceeds in the liquid phase, with thiodiglycol acting as the solvent.

The product stream is passed through a gas-liquid separator to remove any unreacted
gases. Excess ethylene oxide can be recycled.[5]

The liquid product is collected and typically has a purity of 98-99.5%.[5]

Suantitative |

Parameter Method Value Reference
Yield High-Pressure >99% [4]
Yield Catalytic 92-99% [5]
Temperature High-Pressure 18-100°C [4]
Temperature Catalytic 0-40°C [5]
Pressure High-Pressure 60-300 psi [4]
Pressure Catalytic Atmospheric [5]
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Caption: Synthesis of Bis(2-hydroxyethyl)sulfide from Ethylene Oxide.
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Synthesis via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a green and efficient alternative for the synthesis of
thiodiglycol, particularly for the reaction of 2-chloroethanol with sodium sulfide. PTC facilitates
the transfer of the sulfide nucleophile from the aqueous phase to the organic phase where the
reaction with the organic-soluble 2-chloroethanol occurs. This method can lead to faster
reaction rates, milder reaction conditions, and reduced side products.

Adapted Experimental Protocol

While a specific protocol for bis(2-hydroxyethyl)sulfide is not readily available in the searched
literature, a general procedure for the synthesis of dialkyl sulfides from alkyl halides and
sodium sulfide under phase-transfer catalysis can be adapted.

Materials and Equipment:

Reaction flask with a mechanical stirrer and reflux condenser

2-Chloroethanol

Sodium sulfide nonahydrate (NazS-9H20)

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

Organic solvent (e.g., Toluene or Dichloromethane)

Procedure:

In a reaction flask, dissolve sodium sulfide nonahydrate in water to create an agueous
solution.

e Add the phase-transfer catalyst (e.g., 1-5 mol%) to the aqueous solution.
» In a separate container, dissolve 2-chloroethanol in an organic solvent.
e Add the organic solution to the aqueous solution in the reaction flask.

» Heat the biphasic mixture to a moderate temperature (e.g., 50-80°C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

Wash the organic layer with water and brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or NazS0a).

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation.

Logical Workflow of Phase-Transfer Catalysis

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Organic Phase

2 x R-Cl Q25
(2-Chloroethanol) | | (catalyst-Sulfide lon Pair)

Nucleophilic Substitution

R-S-R

(Thiodiglycol)

Q*Br- Phase Tramsfer

Phase Transfer

Agqueous Phase

Q+Br- NazS

nion Exchange

Q2S5
(Catalyst-Sulfide lon Pair)

NaBr

Click to download full resolution via product page

Caption: Phase-Transfer Catalysis Workflow for Sulfide Synthesis.

Purification of Bis(2-hydroxyethyl)sulfide

The primary method for purifying bis(2-hydroxyethyl)sulfide is vacuum distillation. Due to its
relatively high boiling point (approximately 282°C at atmospheric pressure with decomposition),
distillation at reduced pressure is necessary to prevent degradation of the product.[1]
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For the synthesis from 2-chloroethanol, an initial extraction with a suitable solvent like hot
absolute alcohol is employed to separate the product from the inorganic salt byproduct (NaCl).

[3]

Depending on the purity requirements, crystallization can also be employed as a purification
technique.

Potential Side Reactions

In the synthesis from 2-chloroethanol and sodium sulfide, if the reaction mixture becomes
acidic during neutralization, there is a risk of forming small amounts of mustard gas (bis(2-
chloroethyl)sulfide).[3]

In the synthesis from ethylene oxide and hydrogen sulfide, incomplete reaction can lead to the
formation of 2-mercaptoethanol. If an excess of ethylene oxide is used, there is a possibility of
forming dithio impurities or higher-order polyethylene glycol derivatives.[5]

By carefully controlling the reaction conditions as detailed in the provided protocols, these side
reactions can be minimized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b106055#synthesis-of-bis-2-hydroxyethyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b106055#synthesis-of-bis-2-hydroxyethyl-sulfide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b106055?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

